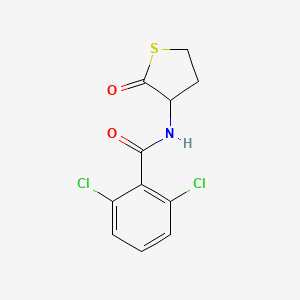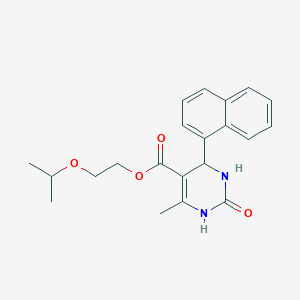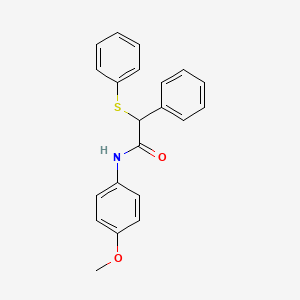![molecular formula C18H14BrNO B4940429 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, also known as ABPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPA is a nitrile derivative of stilbene which exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity.
Mechanism of Action
The mechanism of action of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and physiological effects:
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to exhibit low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been shown to exhibit good photostability, which is an important property for bioimaging applications. In addition, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been shown to have good water solubility, which makes it suitable for biological applications.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile also exhibits low cytotoxicity towards normal cells, making it a promising candidate for photodynamic therapy. However, one of the limitations of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is its sensitivity to light, which can cause photobleaching and affect its fluorescence properties.
Future Directions
There are several future directions for the research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile. One of the directions is to explore its potential applications in other fields such as drug delivery and sensing. Another direction is to develop new derivatives of 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile with improved properties such as increased photostability and water solubility. Furthermore, the development of new synthetic methods for 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can also be an area of future research.
Conclusion:
In conclusion, 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile is a chemical compound that exhibits interesting properties such as fluorescence, photostability, and high molar absorptivity. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has potential applications in various fields such as bioimaging, photodynamic therapy, and material science. Further research on 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile and its derivatives can lead to the development of new materials and therapies with improved properties.
Synthesis Methods
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile can be synthesized through a multi-step process involving the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting product with 2-phenylacetonitrile. The final product obtained is 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile, which can be purified through recrystallization.
Scientific Research Applications
3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields such as material science, bioimaging, and photodynamic therapy. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile exhibits excellent fluorescence properties, which makes it a suitable candidate for bioimaging applications. 3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can selectively destroy cancer cells.
properties
IUPAC Name |
(Z)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-2-10-21-18-9-8-14(12-17(18)19)11-16(13-20)15-6-4-3-5-7-15/h2-9,11-12H,1,10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWUFFCPAKCAW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)

![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)


![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)
